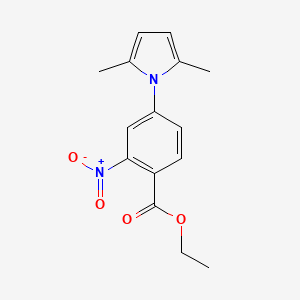![molecular formula C20H22N2O2 B5725801 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAP is a derivative of piperazine and has been found to have unique properties that make it useful in various scientific studies. In
Scientific Research Applications
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been found to have a variety of applications in scientific research. One of the most notable applications is in the study of serotonin receptors. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to act as a selective agonist for the 5-HT1A receptor, which is involved in a variety of physiological processes, including anxiety, depression, and pain. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has also been used in the study of the dopamine transporter and has been found to inhibit its activity, which could have implications for the treatment of addiction.
Mechanism of Action
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's mechanism of action is not fully understood, but it is thought to act as a partial agonist for the 5-HT1A receptor. It has also been found to inhibit the activity of the dopamine transporter. These actions could have implications for the treatment of various disorders, including anxiety, depression, and addiction.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have analgesic effects, which could have implications for the treatment of pain. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to have neuroprotective effects and could have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the specific effects of 5-HT1A activation without the confounding effects of other receptors. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Future Directions
There are many potential future directions for research involving 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine. One area of interest is in the development of new treatments for anxiety and depression. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's selective agonism for the 5-HT1A receptor could make it a promising candidate for these applications. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's inhibition of the dopamine transporter could have implications for the treatment of addiction. Further research is needed to fully understand the potential applications of 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine and its mechanism of action.
Synthesis Methods
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine is synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 1-phenylpiperazine. The resulting intermediate is then reacted with acryloyl chloride to yield 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine. The synthesis method has been well-established in the literature and has been used by many researchers to produce 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine for their studies.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-10-7-17(8-11-19)9-12-20(23)22-15-13-21(14-16-22)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZMMZTMBVACX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)

![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)

